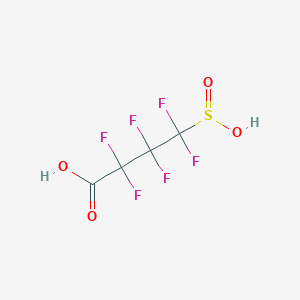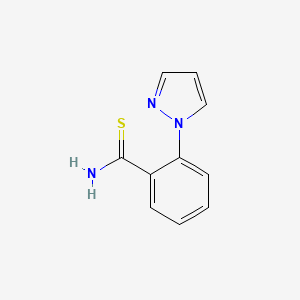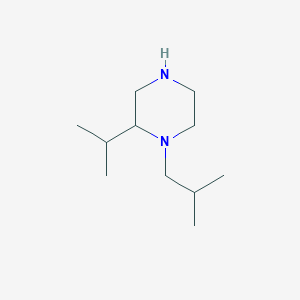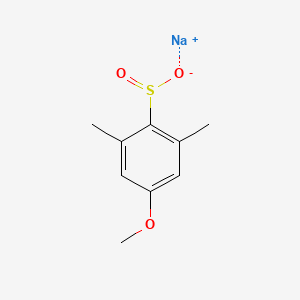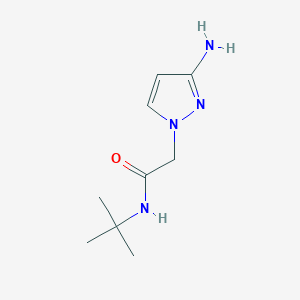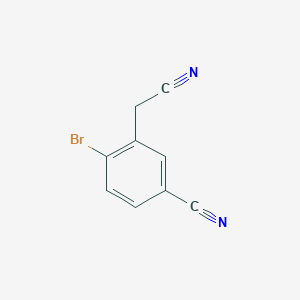
4-Bromo-3-(cyanomethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(cyanomethyl)benzonitrile is an organic compound with the molecular formula C8H5BrN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 4-position and a cyanomethyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(cyanomethyl)benzonitrile can be achieved through several methods. One common approach involves the bromination of 3-(cyanomethyl)benzonitrile. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-(cyanomethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-methoxy-3-(cyanomethyl)benzonitrile.
Coupling: Biaryl compounds with various substituents.
Reduction: 4-Bromo-3-(aminomethyl)benzonitrile.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(cyanomethyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Used in the development of novel polymers and materials with specific electronic properties.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds with biological activity.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(cyanomethyl)benzonitrile in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitrile group, making the bromine atom more susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzonitrile: Lacks the cyanomethyl group, making it less versatile in certain synthetic applications.
3-(Cyanomethyl)benzonitrile: Lacks the bromine atom, limiting its use in coupling reactions.
4-Bromo-3-formylbenzonitrile: Contains a formyl group instead of a cyanomethyl group, leading to different reactivity and applications.
Uniqueness
4-Bromo-3-(cyanomethyl)benzonitrile is unique due to the presence of both bromine and cyanomethyl groups, which provide a combination of reactivity and functionality that is valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H5BrN2 |
|---|---|
Molekulargewicht |
221.05 g/mol |
IUPAC-Name |
4-bromo-3-(cyanomethyl)benzonitrile |
InChI |
InChI=1S/C9H5BrN2/c10-9-2-1-7(6-12)5-8(9)3-4-11/h1-2,5H,3H2 |
InChI-Schlüssel |
ZRXVKNGZJPPMTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)CC#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


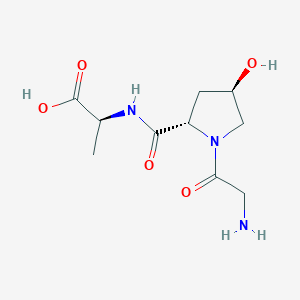

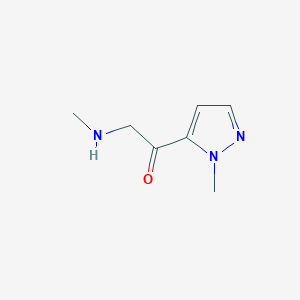
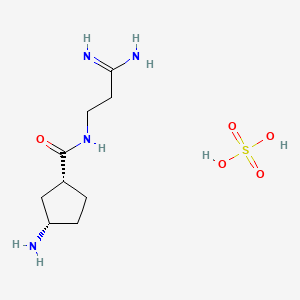

![1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one](/img/structure/B13155602.png)
![1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13155608.png)

